C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine

Description

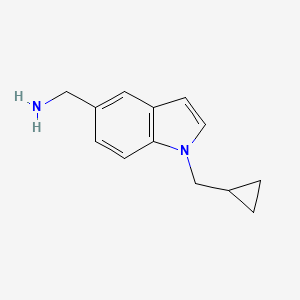

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine is an indole-derived compound featuring a cyclopropylmethyl substituent at the indole nitrogen and a methylamine group at the 5-position. Indole derivatives are widely studied for their roles in medicinal chemistry, particularly in modulating receptors and enzymes due to their aromatic and hydrogen-bonding capabilities . The cyclopropylmethyl group introduces steric bulk and enhanced lipophilicity compared to simpler alkyl substituents, which may influence metabolic stability and target binding .

Properties

IUPAC Name |

[1-(cyclopropylmethyl)indol-5-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-8-11-3-4-13-12(7-11)5-6-15(13)9-10-1-2-10/h3-7,10H,1-2,8-9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAJCQXZHGXQRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CC3=C2C=CC(=C3)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available indole derivatives.

Cyclopropylmethylation: The indole nucleus is subjected to cyclopropylmethylation using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

Methylamine Introduction: The resulting intermediate is then reacted with methylamine under controlled conditions to yield the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.

Chemical Reactions Analysis

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

1.1. Neuropharmacology

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine has been studied for its potential as a selective agonist at serotonin receptors, particularly the 5-HT2C subtype. Compounds with similar structures have demonstrated efficacy in reducing immobility time in animal models, suggesting antidepressant-like effects . The selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors is significant, as it may reduce side effects commonly associated with broader serotonin receptor agonists.

1.2. Analgesic Properties

Research indicates that compounds within the same structural family exhibit potent analgesic properties. For instance, derivatives of cyclopropylmethylindole have shown high affinity for μ-opioid receptors, suggesting potential applications in pain management . The structure-activity relationship (SAR) studies highlight that modifications can enhance potency and selectivity, making these compounds promising candidates for further development as analgesics.

Synthetic Chemistry

2.1. Synthesis Techniques

The synthesis of this compound can be achieved through several methodologies, including reductive alkylation and cyclization techniques. The use of cyclopropyl groups in amine synthesis has been shown to enhance the stability and bioactivity of the resulting compounds .

| Synthesis Method | Description | Yield |

|---|---|---|

| Reductive Alkylation | Involves the reaction of cyclopropyl ketones with amines under reducing conditions | High |

| Cyclization | Formation of indole derivatives through cyclization reactions involving cyclopropyl precursors | Moderate |

Case Studies and Research Findings

3.1. Case Study: Antidepressant Effects

In a study investigating the antidepressant-like effects of similar compounds, researchers found that specific derivatives significantly decreased immobility in the forced swim test, indicating potential efficacy in treating depression . The study emphasized the importance of structural modifications to enhance receptor selectivity and reduce adverse effects.

3.2. Case Study: Pain Management

Another research effort focused on the analgesic properties of cyclopropylmethyl derivatives, which demonstrated substantial μ-opioid receptor affinity with lower side effects compared to traditional opioids like morphine . These findings suggest that this compound could be developed into a safer alternative for pain management therapies.

Mechanism of Action

The mechanism of action of C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The cyclopropylmethyl group may enhance its binding properties and stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine with three analogs:

*Estimated based on structural similarity to and .

Key Observations:

- Hydrogen Bonding : The indoline analog (2,3-dihydroindole) exhibits NH and NH₂ groups, which may enhance solubility and receptor interactions compared to fully aromatic indoles .

- Steric Effects : The cyclopropylmethyl group’s bulkiness could hinder binding to flat binding pockets but improve selectivity for specific targets .

Pharmacological Potential

- (2,3-Dihydro-1H-indol-5-ylmethyl)amine : highlights its role as the first methylamine-containing indoline, with spectral data confirming NH/NH₂ groups. These features suggest utility in designing CNS-active compounds due to hydrogen-bonding interactions with neurotransmitter receptors .

- 1-Methyl-N-allyl-1H-indol-5-amine : The allyl group may confer reactivity toward electrophilic targets, such as cysteine residues in enzymes, enabling irreversible inhibition—a property absent in the target compound .

- Target Compound : The cyclopropylmethyl group’s rigidity and lipophilicity may enhance pharmacokinetic profiles compared to simpler analogs, though synthetic complexity could limit accessibility .

Biological Activity

C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine is a compound that belongs to the indole family, known for its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

The molecular formula of this compound is C13H16N2, with a molecular weight of 200.29 g/mol . Its structure features an indole nucleus, which is significant for its interaction with various biological targets.

The mechanism of action involves the compound's ability to bind selectively to specific receptors, particularly serotonin receptors such as 5-HT2C. The indole structure allows for high-affinity interactions with these receptors, influencing various signaling pathways related to mood regulation and other physiological processes . The cyclopropylmethyl group may enhance the compound's stability and binding properties.

Antimicrobial and Antiviral Properties

Research indicates that compounds within the indole family, including this compound, exhibit antimicrobial and antiviral activities. These properties are attributed to their ability to disrupt microbial cell membranes and inhibit viral replication.

Anticancer Potential

This compound has been studied for its anticancer properties. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, such as KB31 cells, while demonstrating minimal effects on others like A549 cells. This selective activity suggests potential for targeted cancer therapies .

Study on 5-HT2C Receptor Agonism

In a study investigating N-substituted 2-phenylcyclopropylmethylamines, it was found that compounds similar to this compound exhibited significant agonistic activity at the 5-HT2C receptor. For instance, a related compound showed an EC50 of 23 nM in calcium flux assays, indicating strong receptor activation with minimal β-arrestin recruitment . This functional selectivity is crucial for developing antipsychotic medications.

Behavioral Studies

Animal studies have demonstrated that certain derivatives of cyclopropylmethylamines can reduce immobility in forced swim tests, suggesting antidepressant-like effects. These findings highlight the potential of this compound in treating mood disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity | EC50 (nM) | Selectivity |

|---|---|---|---|---|

| This compound | Structure | 5-HT2C Agonist | TBD | TBD |

| (+)-15a (N-methyl derivative) | Structure | 5-HT2C Agonist | 23 | High |

| (+)-19 (N-benzyl derivative) | Structure | Antipsychotic-like activity | 24 | Fully selective over 5-HT2B |

Q & A

Basic: What are the key synthetic strategies for preparing C-(1-Cyclopropylmethyl-1H-indol-5-yl)-methylamine?

Methodological Answer:

The synthesis of this compound involves modular approaches:

- Indole Functionalization : Introduce the cyclopropylmethyl group at the indole 1-position via alkylation using cyclopropylmethyl halides under basic conditions (e.g., NaH/DMF) .

- Methylamine Installation : Attach the methylamine group at the 5-position via reductive amination of a ketone intermediate (e.g., using NaBH₃CN or H₂/Pd-C) .

- Intermediate Validation : Monitor reaction progress using TLC or HPLC, with characterization via -NMR to confirm regioselectivity and purity .

Advanced: How can conflicting spectroscopic data (e.g., 1H^1H1H-NMR shifts) be resolved for structural confirmation?

Methodological Answer:

Discrepancies in NMR data may arise from:

- Solvent Effects : Compare shifts in deuterated DMSO vs. CDCl₃, as polar solvents like DMSO can deshield aromatic protons .

- Tautomerism : Investigate pH-dependent shifts (e.g., indole NH proton exchange in acidic media) using variable-temperature NMR .

- Computational Validation : Employ DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR spectra and match experimental peaks .

Basic: What physicochemical properties are critical for handling this compound in lab settings?

Methodological Answer:

Key properties include:

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) due to the indole core; test solubility gradients using binary solvent systems (e.g., MeOH/H₂O) .

- Stability : Assess hydrolytic stability under varying pH (e.g., 2–10) via accelerated degradation studies (40°C/75% RH) .

- Hygroscopicity : Store under inert atmosphere (N₂/Ar) to prevent amine oxidation, as methylamine derivatives are prone to moisture absorption .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

Optimization strategies:

- Catalyst Screening : Test Pd/C, Raney Ni, or enzymatic catalysts for reductive amination efficiency; prioritize turnover frequency (TOF) over initial yield .

- Solvent Engineering : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve green metrics without compromising reactivity .

- Byproduct Mitigation : Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted cyclopropylmethyl halides .

Basic: What analytical techniques are essential for purity assessment?

Methodological Answer:

- HPLC-MS : Use C18 columns with mobile phases containing 0.1% formic acid for ion-pairing; monitor [M+H]⁺ ions (expected m/z ~245) .

- Elemental Analysis : Confirm C/H/N ratios (±0.3% theoretical) to detect residual solvents or inorganic salts .

- Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure anhydrous conditions for downstream reactions .

Advanced: How does the cyclopropylmethyl group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The cyclopropyl group may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura); mitigate using bulky ligands (SPhos, XPhos) to prevent catalyst poisoning .

- Electronic Effects : The electron-donating cyclopropylmethyl group increases indole nucleophilicity, enabling selective C-H functionalization at the 4-position .

- Ring Strain : Exploit cyclopropane ring-opening under acidic conditions to generate reactive intermediates for diversification .

Basic: What safety protocols are recommended for handling methylamine-containing intermediates?

Methodological Answer:

- Ventilation : Use fume hoods with >0.5 m/s face velocity to prevent inhalation of methylamine vapors (TLV-TWA 10 ppm) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to amine corrosivity .

- Spill Management : Neutralize spills with 5% acetic acid, followed by adsorption using vermiculite .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinities to target receptors (e.g., serotonin receptors) based on indole scaffold orientation .

- QSAR Modeling : Train models on logP, polar surface area, and H-bond donor/acceptor counts to prioritize derivatives with improved BBB permeability .

- MD Simulations : Simulate ligand-receptor dynamics (100 ns trajectories) to assess conformational stability in physiological conditions .

Basic: What are the stability indicators for long-term storage of this compound?

Methodological Answer:

- Thermal Stability : Conduct DSC/TGA to identify decomposition onset temperatures (>150°C recommended) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC area% changes .

- Oxidative Stability : Store under N₂ with BHT (0.01% w/w) to inhibit radical-mediated amine oxidation .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 15N^{15}N15N) aid in metabolic pathway tracing?

Methodological Answer:

- Synthetic Labeling : Introduce -methylamine via reductive amination with -NH₄Cl, confirmed by HRMS isotopic patterns .

- In Vivo Tracking : Administer -labeled compound to cell cultures; analyze metabolites via LC-MS/MS with MRM transitions for isotopic enrichment .

- Kinetic Isotope Effects (KIE) : Study enzyme-catalyzed demethylation using ratios to elucidate rate-limiting steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.